

Meldola Blue Protocol for Dehydrogenase Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Meldola blue*

Cat. No.: *B120591*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of dehydrogenase activity is fundamental in various fields of biological research and drug development. Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an electron acceptor, typically $\text{NAD}^+/\text{NADP}^+$. The activity of these enzymes can serve as a crucial indicator of metabolic function, cellular health, and cytotoxicity. The **Meldola Blue** (MB) protocol offers a robust and sensitive method for measuring the activity of various dehydrogenases, including lactate dehydrogenase (LDH), succinate dehydrogenase (SDH), and glucose-6-phosphate dehydrogenase (G-6-PDH).

Meldola Blue acts as an intermediate electron carrier, accepting electrons from NADH or FADH_2 produced by the dehydrogenase-catalyzed reaction and transferring them to a tetrazolium salt, such as iodonitrotetrazolium chloride (INT). This reduction of the tetrazolium salt results in the formation of a intensely colored formazan product, the concentration of which can be quantified spectrophotometrically. A key advantage of **Meldola Blue** is its relative insensitivity to light compared to other electron carriers like phenazine methosulfate (PMS), which enhances the reliability and reproducibility of the assay.^[1]

This document provides detailed application notes and a comprehensive protocol for the use of **Meldola Blue** in a 96-well plate format for the quantitative determination of dehydrogenase activity.

Principle of the Assay

The **Meldola Blue** protocol for dehydrogenase activity is a coupled enzymatic assay. The fundamental principle involves two sequential reactions:

- Dehydrogenase Reaction: The specific dehydrogenase enzyme oxidizes its substrate, leading to the reduction of a cofactor (NAD⁺ to NADH or FAD to FADH₂).
- Colorimetric Reaction: **Meldola Blue** accepts electrons from the reduced cofactor (NADH or FADH₂) and becomes reduced. The reduced **Meldola Blue** then donates these electrons to a tetrazolium salt (e.g., INT), reducing it to a colored formazan product. The intensity of the color produced is directly proportional to the dehydrogenase activity in the sample.

The absorbance of the resulting formazan solution is measured at a specific wavelength, typically around 490-570 nm, depending on the tetrazolium salt used.

Featured Applications

The **Meldola Blue** protocol for dehydrogenase assays is versatile and can be applied to a wide range of research areas:

- Cytotoxicity and Cell Viability Assays: Measurement of LDH released from damaged cells into the culture medium is a widely used marker for cytotoxicity.
- Drug Screening and Development: High-throughput screening of compounds that modulate dehydrogenase activity.
- Metabolic Studies: Investigation of metabolic pathways and enzyme kinetics.
- Clinical Diagnostics: Can be adapted for the determination of specific dehydrogenase levels in clinical samples as biomarkers for various diseases.[\[2\]](#)

Data Presentation

Table 1: Typical Reagent Concentrations for Dehydrogenase Assay

Reagent	Stock Concentration	Final Concentration in Assay
Tris-HCl Buffer (pH 8.2)	0.2 M	50 mM
Substrate (e.g., Lactate)	320 mM	80 mM
NAD ⁺	6.4 mM	1.6 mM
Meldola Blue	1 mM	20-50 µM
INT	4 mM	1 mM
Enzyme/Cell Lysate	Variable	Variable

Table 2: Comparison of Electron Carriers in Dehydrogenase Assays

Electron Carrier	Key Advantages	Key Disadvantages	Optimal Tetrazolium Salt
Meldola Blue (MB)	Low sensitivity to light, stable. ^[1]	pH-dependent efficiency. ^[3]	INT ^[3]
Phenazine Methosulfate (PMS)	High electron transfer velocity.	Light sensitive, can be unstable.	NBT, INT
1-Methoxy-PMS (MPMS)	High electron transfer velocity, pH-independent.	Can be less efficient in some histochemical applications.	NBT, INT

Experimental Protocols

Materials and Reagents

- **Meldola Blue** (8-Dimethylamino-2,3-benzophenoxazine)
- Iodonitrotetrazolium chloride (INT)
- Tris-HCl

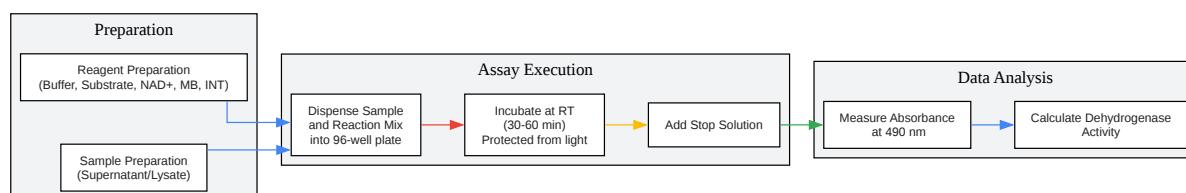
- Specific dehydrogenase substrate (e.g., Sodium L-lactate for LDH assay)
- NAD⁺ (or NADP⁺ for NADP-dependent dehydrogenases)
- Dimethyl sulfoxide (DMSO) or Ethanol for solubilizing formazan (if necessary)
- 96-well clear flat-bottom microplates
- Microplate reader capable of measuring absorbance at ~490 nm
- Cell lysates or purified enzyme samples
- Lysis buffer (for cytotoxicity assays)
- Stop solution (e.g., 1 M acetic acid)

Reagent Preparation

Note: Protect solutions containing **Meldola Blue**, INT, and NAD(P)H from direct light.

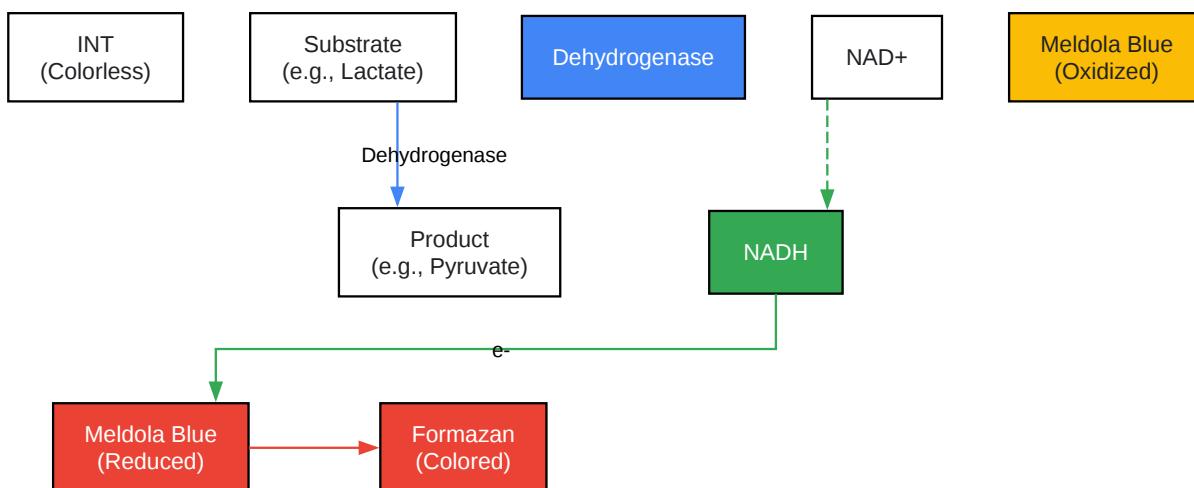
- Assay Buffer (0.2 M Tris-HCl, pH 8.2): Dissolve 24.2 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.2 with HCl and bring the final volume to 1 L with ultrapure water.
- Substrate Stock Solution (e.g., 320 mM Lithium Lactate): Dissolve 7.7 g of lithium lactate in 250 mL of 0.2 M Tris-HCl, pH 8.2.
- NAD⁺ Stock Solution (6.4 mM): Dissolve 1.1 g of NAD⁺ in 250 mL of 0.2 M Tris-HCl, pH 8.2.
- **Meldola Blue** Stock Solution (1 mM): Prepare a 1 mM stock solution of **Meldola Blue** in ultrapure water. Store in the dark at 4°C.
- INT Stock Solution (4 mM): Dissolve 0.5057 g of INT in 250 mL of 0.2 M Tris-HCl, pH 8.2. Store protected from light.
- Stop Solution (1 M Acetic Acid): Add 57.5 mL of glacial acetic acid to 942.5 mL of ultrapure water.

Assay Protocol (96-Well Plate Format for LDH Activity)


- Sample Preparation:
 - For cytotoxicity assays, centrifuge the cell culture plate to pellet the cells. Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
 - For enzyme kinetic studies, prepare serial dilutions of the purified enzyme or cell lysate in assay buffer.
- Preparation of Reaction Mixture:
 - On the day of the experiment, prepare the reaction mixture. For each well, combine:
 - 25 µL of Substrate Stock Solution
 - 25 µL of NAD⁺ Stock Solution
 - Variable µL of **Meldola Blue** Stock Solution (to achieve final concentration of 20-50 µM)
 - 25 µL of INT Stock Solution
 - Make up the volume to 50 µL with Assay Buffer.
 - Note: The optimal concentration of **Meldola Blue** should be determined empirically for each experimental system.
- Assay Procedure:
 - Add 50 µL of the prepared sample (supernatant or enzyme dilution) to each well of the 96-well plate.
 - Add 50 µL of the Reaction Mixture to each well.
 - Mix gently by tapping the plate.
 - Incubate the plate at room temperature (or 37°C) for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.
- Stopping the Reaction:

- After the incubation period, add 50 µL of Stop Solution to each well to terminate the reaction.
- Measurement:
 - Measure the absorbance of each well at 490 nm using a microplate reader.

Controls


- Blank: 50 µL of assay buffer without enzyme/sample + 50 µL of Reaction Mixture.
- Negative Control (for cytotoxicity): Supernatant from untreated, healthy cells.
- Positive Control (for cytotoxicity): Supernatant from cells treated with a lysis agent to achieve maximum LDH release.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the **Meldola Blue**-based dehydrogenase activity assay.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of the **Meldola Blue** dehydrogenase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Meldola blue: a new electron carrier for the histochemical demonstration of dehydrogenases (SDH, LDH, G-6-PDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meldola Blue for the cytochemical demonstration of leukocyte dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meldola Blue Protocol for Dehydrogenase Activity Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120591#meldola-blue-protocol-for-dehydrogenase-activity-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com